
(4R,4'R)-4,4'-Dibenzhydryl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the dibenzhydryl groups adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions.
Introduction of Dibenzhydryl Groups: The dibenzhydryl groups are introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the oxazole intermediate with benzhydryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Hydrogenation: The final step involves the hydrogenation of the oxazole intermediate to form the tetrahydro-2,2’-bioxazole ring. This can be achieved using a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, Lewis acid catalysts.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole products, depending on the specific reaction conditions and reagents used.
科学研究应用
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
相似化合物的比较
Similar Compounds
- (4R,4’R)-4,4’-Bis(2-methyl-2-propanyl)-4,4’,5,5’-tetrahydro-3H,3’H-3,3’-bidinaphtho[2,1-c:1’,2’-e]phosphepin
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-4,4’-Dibenzhydryl-4,4’,5,5’-tetrahydro-2,2’-bioxazole stands out due to its unique dibenzhydryl groups and tetrahydro-2,2’-bioxazole ring structure
属性
分子式 |
C32H28N2O2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
(4R)-4-benzhydryl-2-[(4R)-4-benzhydryl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-35-31(33-27)32-34-28(22-36-32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 |
InChI 键 |
WTZMJKLCMFQGGQ-NSOVKSMOSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1C(N=C(O1)C2=NC(CO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
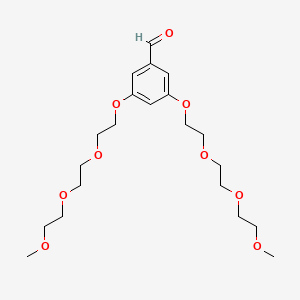
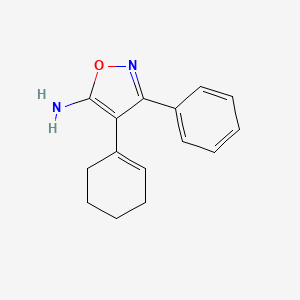
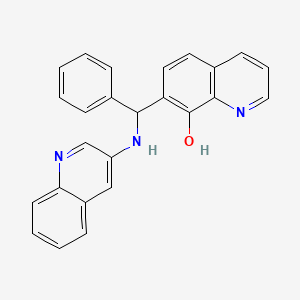
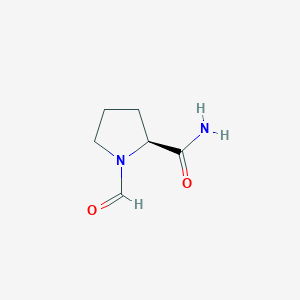
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12894918.png)
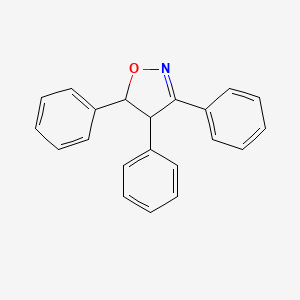
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)
![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/no-structure.png)
